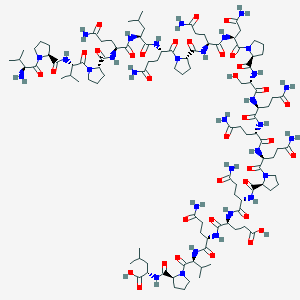
Gliadin peptide CT-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gliadin peptide CT-1 is a peptide derived from wheat gluten and is known to have various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases.
Mécanisme D'action
The mechanism of action of Gliadin peptide CT-1 involves the activation of various immune cells, including T cells and dendritic cells. The peptide binds to specific receptors on these cells, triggering an inflammatory response. It has also been found to modulate the expression of various cytokines and chemokines, which play a key role in the immune response.
Effets Biochimiques Et Physiologiques
Gliadin peptide CT-1 has been found to have various biochemical and physiological effects. It has been shown to stimulate the production of pro-inflammatory cytokines and chemokines, leading to an inflammatory response. The peptide has also been found to activate various immune cells, including T cells and dendritic cells. Additionally, it has been found to modulate the expression of various genes involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Gliadin peptide CT-1 in lab experiments is its ability to stimulate an inflammatory response, making it a useful tool for studying the immune system. However, one of the limitations of using the peptide is its potential to trigger an inflammatory response in individuals with celiac disease or other gluten-related disorders. Therefore, caution must be taken when using the peptide in lab experiments.
Orientations Futures
There are several future directions for the study of Gliadin peptide CT-1. One area of research is the development of new therapies for inflammatory and autoimmune diseases. The peptide has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies. Additionally, further research is needed to understand the role of the peptide in the pathogenesis of celiac disease and other gluten-related disorders. Finally, the peptide could be used as a tool to study the immune system and its response to various stimuli.
Conclusion:
In conclusion, Gliadin peptide CT-1 is a peptide derived from wheat gluten that has various biochemical and physiological effects. It has been extensively studied for its role in the pathogenesis of celiac disease and other gluten-related disorders. The peptide has also been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. While caution must be taken when using the peptide in lab experiments, it remains a useful tool for studying the immune system. There are several future directions for the study of Gliadin peptide CT-1, including the development of new therapies and further research into its role in disease pathogenesis.
Méthodes De Synthèse
The synthesis of Gliadin peptide CT-1 involves the extraction of wheat gluten followed by enzymatic hydrolysis. The resulting peptide is then purified using various chromatographic techniques. The purity of the peptide is verified using high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
Gliadin peptide CT-1 has been extensively studied for its role in the pathogenesis of celiac disease. It has been found to stimulate the immune system and trigger an inflammatory response in individuals with celiac disease. The peptide has also been studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new therapies.
Propriétés
Numéro CAS |
102362-76-5 |
|---|---|
Nom du produit |
Gliadin peptide CT-1 |
Formule moléculaire |
C109H175N31O35 |
Poids moléculaire |
2479.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C109H175N31O35/c1-51(2)47-65(129-92(157)59(26-35-78(113)145)125-99(164)72-20-15-45-139(72)108(173)87(55(9)10)134-102(167)74-22-14-44-138(74)106(171)85(119)53(5)6)95(160)128-64(30-39-82(117)149)104(169)136-42-12-18-70(136)98(163)126-60(27-36-79(114)146)93(158)130-66(49-83(118)150)105(170)137-43-13-19-71(137)101(166)132-68(50-141)96(161)123-56(23-32-75(110)142)88(153)120-57(24-33-76(111)143)91(156)127-63(29-38-81(116)148)103(168)135-41-11-17-69(135)97(162)124-58(25-34-77(112)144)89(154)122-62(31-40-84(151)152)90(155)121-61(28-37-80(115)147)94(159)133-86(54(7)8)107(172)140-46-16-21-73(140)100(165)131-67(109(174)175)48-52(3)4/h51-74,85-87,141H,11-50,119H2,1-10H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,146)(H2,115,147)(H2,116,148)(H2,117,149)(H2,118,150)(H,120,153)(H,121,155)(H,122,154)(H,123,161)(H,124,162)(H,125,164)(H,126,163)(H,127,156)(H,128,160)(H,129,157)(H,130,158)(H,131,165)(H,132,166)(H,133,159)(H,134,167)(H,151,152)(H,174,175)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,85-,86-,87-/m0/s1 |
Clé InChI |
RSIMKLSSMFABEO-KYTWZKKBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
Autres numéros CAS |
102362-76-5 |
Séquence |
VPVPQLQPQNPSQQQPQEQVPL |
Synonymes |
gliadin peptide B 3142 (1-22) gliadin peptide CT-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



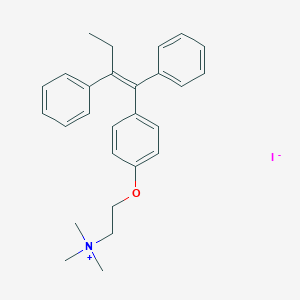
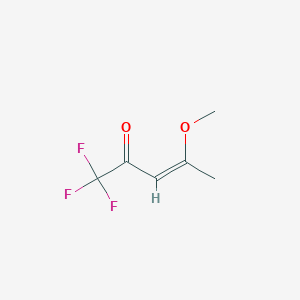
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
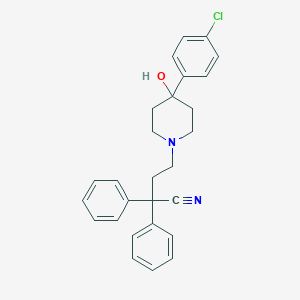
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
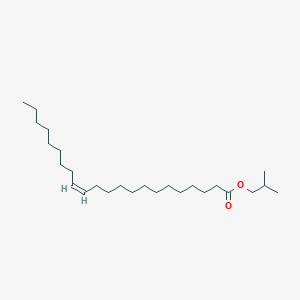
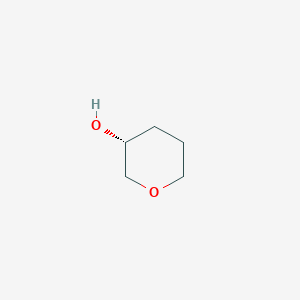
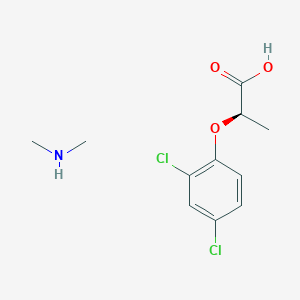
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
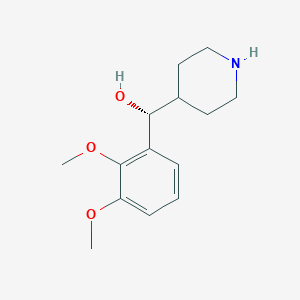
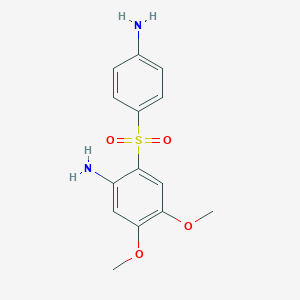
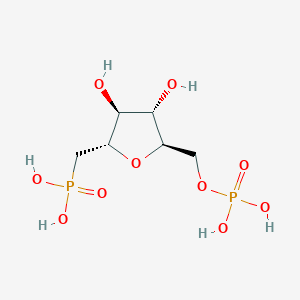
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
